2-Methyl-1-hexen-3-yne

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

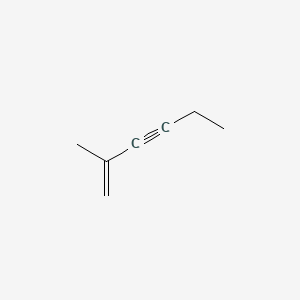

Structure

3D Structure

Properties

IUPAC Name |

2-methylhex-1-en-3-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10/c1-4-5-6-7(2)3/h2,4H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXPWKHNDQICVPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00177625 | |

| Record name | 1-Hexen-3-yne, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23056-94-2 | |

| Record name | 1-Hexen-3-yne, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023056942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexen-3-yne, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-1-hexen-3-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physio-chemical Properties of 2-Methyl-1-hexen-3-yne

Authored by: Gemini, Senior Application Scientist

Publication Date: January 21, 2026

Introduction

The enyne moiety, a conjugated system comprising both a carbon-carbon double bond (alkene) and a triple bond (alkyne), is a cornerstone of modern organic synthesis. Its unique electronic structure and high reactivity make it a versatile building block for the construction of complex molecular architectures. These structures are prevalent in natural products, pharmaceuticals, and advanced materials. This guide provides a comprehensive technical overview of 2-Methyl-1-hexen-3-yne, a representative enyne, designed for researchers, scientists, and professionals in drug development. We will delve into its fundamental physio-chemical properties, spectroscopic signature, synthetic accessibility, and characteristic reactivity, providing a framework for its application in a laboratory setting.

Molecular Structure of this compound

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).

-

Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add triethylamine (solvent), 2-bromopropene (1.2 eq), and 1-butyne (1.0 eq) via syringe.

-

Reaction: Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification Protocol

The crude product can be purified by flash column chromatography on silica gel using a non-polar eluent system, such as hexanes, to afford the pure this compound. The progress of the purification can be monitored by TLC.

Chemical Reactivity and Potential Applications

The conjugated enyne system in this compound is electron-rich and participates in a variety of transformations, making it a valuable synthetic intermediate.

Enyne Metathesis

Enyne metathesis is a powerful reaction that reorganizes the double and triple bonds to form a conjugated diene. This can occur intramolecularly (ring-closing enyne metathesis, RCEYM) or intermolecularly.

Caption: Simplified mechanism of ring-closing enyne metathesis.

Pauson-Khand Reaction

The Pauson-Khand reaction is a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form a cyclopentenone. For an enyne like this compound, this would be an intramolecular reaction.

Caption: The Pauson-Khand reaction of an enyne.

Other Potential Reactions

-

Hydrogenation: The alkene and alkyne moieties can be selectively or fully reduced. Using Lindlar's catalyst would reduce the alkyne to a cis-alkene, while catalytic hydrogenation with Pd/C would reduce both functional groups to an alkane.

-

Halogenation: The double and triple bonds can undergo electrophilic addition with halogens.

-

Hydration: Markovnikov or anti-Markovnikov hydration of the alkyne can lead to the formation of ketones.

The versatility of these reactions makes this compound and related enynes attractive starting materials for the synthesis of complex molecules in drug discovery and for the development of novel organic materials.

Safety and Handling

This compound is a highly flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 6: GHS Hazard Information

| Pictogram | GHS Code | Hazard Statement |

| GHS02: Flame | H225 | Highly flammable liquid and vapour |

Data from Guidechem.[1]

Safe Handling Guidelines:

-

Engineering Controls: Use in a fume hood. Ensure all equipment is properly grounded to prevent static discharge.

-

Personal Protective Equipment (PPE): Wear safety glasses, a flame-retardant lab coat, and appropriate chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.

Conclusion

This compound is a representative enyne that embodies the rich chemistry of this functional group. Its physio-chemical properties, characterized by its volatility and flammability, necessitate careful handling. The spectroscopic features, though not fully detailed in the public domain, can be reliably predicted and are dominated by the alkene and alkyne moieties. Its synthesis is accessible through standard cross-coupling methodologies, and its reactivity opens doors to a wide array of molecular scaffolds. For researchers and scientists, understanding the properties and reactivity of simple enynes like this compound is fundamental to harnessing their synthetic potential in the creation of novel and complex molecules.

References

-

National Institute of Standards and Technology (NIST). (n.d.). 1-Hexen-3-yne, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 1-Hexen-3-yne, 2-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemguide. (n.d.). Interpreting C-13 NMR spectra. Retrieved from [Link]

-

LibreTexts Chemistry. (2021, December 10). Fragmentation Patterns of Organic Molecules. Retrieved from [Link]

- Dounay, A. B., & Hsung, R. P. (2004). The Pauson−Khand Reaction in Natural Product Synthesis. In The Pauson-Khand Reaction (pp. 61-96). John Wiley & Sons, Ltd.

-

Stenutz, R. (n.d.). This compound. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H16 mass spectrum of 2-methylhexane fragmentation pattern of m/z m/e ions for analysis. Retrieved from [Link]

-

LibreTexts Chemistry. (2021, December 10). Fragmentation Patterns of Organic Molecules. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylhex-3-yne. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 2-methyl-1-hexen-3-one. Retrieved from [Link]

-

Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

LibreTexts Chemistry. (2024, September 30). 9.9: An Introduction to Organic Synthesis. Retrieved from [Link]

-

Chegg. (n.d.). Devise a synthesis to prepare (E)-2-methyl-3-hexene. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methyl-1-hexene. Retrieved from [Link]

-

ResearchGate. (2019, October 30). IR Spectrum Table & Chart | Sigma-Aldrich. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methyl-1-hexene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylhex-1-en-3-one. National Center for Biotechnology Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 1-hexen-3-one. Retrieved from [Link]

-

Pearson+. (n.d.). Using hex-1-ene as your starting material, show how you would syn.... Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Methyl-1-hexen-3-yne

Abstract: This guide provides a detailed exploration of 2-Methyl-1-hexen-3-yne (CAS No. 23056-94-2), a valuable enyne compound in organic synthesis. We present a robust and reproducible synthetic protocol via the Wittig reaction, offering insights into the mechanistic underpinnings and experimental considerations. Furthermore, a comprehensive characterization framework is detailed, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to ensure the structural integrity and purity of the target compound. This document is intended for researchers and professionals in chemical synthesis and drug development, providing both theoretical grounding and practical, field-proven methodologies.

Introduction and Significance

This compound is a conjugated enyne, a class of organic molecules characterized by the presence of adjacent carbon-carbon double and triple bonds. This structural motif imparts unique reactivity, making it a versatile building block in synthetic chemistry. The combination of a terminal double bond and an internal triple bond allows for selective functionalization at multiple sites, enabling its use in complex molecular constructions, including natural product synthesis and the development of novel materials. Understanding its synthesis and unequivocally confirming its structure through modern analytical techniques are paramount for its effective application.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of this compound is presented below. This data is critical for safe handling, experimental design, and purification.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀ | [1][2] |

| Molecular Weight | 94.15 g/mol | [3] |

| CAS Number | 23056-94-2 | [2] |

| Appearance | Colorless Liquid | [4] |

| Boiling Point | 130 °C (lit.) | |

| Density | 0.758 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.45 (lit.) | |

| Flash Point | 4 °C (39.2 °F) - closed cup | |

| GHS Pictogram | GHS02 (Flame) | |

| Hazard Statement | H225: Highly flammable liquid and vapor | |

| Precautionary Codes | P210, P233, P240, P241, P242, P243, P280 | [1] |

Synthesis via Wittig Olefination

The creation of the terminal C=CH₂ double bond in this compound is efficiently achieved via the Wittig reaction.[5][6] This renowned method offers exceptional regioselectivity, ensuring the double bond forms precisely at the desired location, a significant advantage over elimination-based reactions which can yield isomeric mixtures.[7] The chosen strategy involves the reaction of 3-hexyn-2-one with a phosphorus ylide, specifically methylenetriphenylphosphorane (Ph₃P=CH₂).

Rationale for Synthetic Route

The Wittig reaction is predicated on the nucleophilic attack of a phosphorus ylide on a carbonyl carbon. The choice of methylenetriphenylphosphorane is deliberate; it is a non-stabilized ylide, which favors the rapid and irreversible formation of an oxaphosphetane intermediate, leading to the desired alkene.[5] The starting ketone, 3-hexyn-2-one, is commercially available or can be readily synthesized, making this a practical and accessible route. The driving force for the reaction is the formation of the highly stable triphenylphosphine oxide byproduct, which ensures the reaction proceeds to completion.[7]

Reaction Mechanism

The reaction proceeds through a concerted [2+2] cycloaddition between the ylide and the ketone, forming a four-membered ring intermediate known as an oxaphosphetane.[6] This intermediate then collapses in a retro-[2+2] cycloaddition to yield the target alkene (this compound) and the triphenylphosphine oxide byproduct.

Caption: The Wittig reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Methyltriphenylphosphonium bromide (CH₃PPh₃Br)

-

Sodium amide (NaNH₂) or n-Butyllithium (n-BuLi)

-

Anhydrous Tetrahydrofuran (THF)

-

3-Hexyn-2-one

-

Pentane

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Ylide Generation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 equivalents). Suspend the salt in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath. Slowly add a strong base such as sodium amide or n-butyllithium (1.05 equivalents). The formation of the orange-red ylide will be observed. Allow the mixture to stir at room temperature for 1-2 hours.[8]

-

Reaction with Ketone: Cool the ylide solution back down to 0 °C. Add a solution of 3-hexyn-2-one (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting ketone.

-

Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with pentane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product will contain triphenylphosphine oxide. Purify the this compound by fractional distillation under atmospheric pressure (b.p. 130 °C).

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Structural Characterization

Unequivocal structural verification is achieved through a combination of spectroscopic methods. The expected data from each technique is summarized below.

Infrared (IR) Spectroscopy

The IR spectrum provides diagnostic information about the functional groups present. For this compound, the key absorptions arise from the alkene and alkyne moieties.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| =C-H (vinyl) | Stretch | ~3090 | Medium |

| C-H (alkyl) | Stretch | 2850 - 2980 | Strong |

| C≡C (internal alkyne) | Stretch | 2200 - 2260 | Weak to Medium |

| C=C (alkene) | Stretch | ~1645 | Medium |

| =CH₂ (vinyl) | Out-of-plane bend | ~895 | Strong |

Rationale: The C≡C stretch for an internal alkyne is often weak due to the small change in dipole moment during the vibration.[9][10] The strong band around 895 cm⁻¹ is highly characteristic of a 1,1-disubstituted (geminal) alkene.[11] The NIST gas-phase IR spectrum for this compound confirms these characteristic peaks.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy (Predicted):

| Protons (Label) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| a (CH₃-CH₂) | ~1.15 | Triplet (t) | 3H | ~7.5 |

| b (CH₃-CH₂) | ~2.26 | Quartet (q) | 2H | ~7.5 |

| c (C=C-CH₃) | ~1.85 | Singlet (s) | 3H | - |

| d (=CH₂) | ~5.30 | Singlet (s) | 1H | - |

| e (=CH₂) | ~5.38 | Singlet (s) | 1H | - |

Rationale: The ethyl group protons (a and b ) will show a classic triplet-quartet pattern. The methyl group attached to the double bond (c ) is a singlet as it has no adjacent protons. The two vinyl protons (d and e ) are chemically non-equivalent but often appear as two closely spaced singlets or narrow multiplets due to small geminal coupling.

¹³C NMR Spectroscopy (Predicted):

| Carbon (Label) | Chemical Shift (δ, ppm) |

| 1 (CH₃-CH₂) | ~14 |

| 2 (CH₃-CH₂) | ~13 |

| 3 (C≡C) | ~80 |

| 4 (C≡C) | ~92 |

| 5 (C=C) | ~129 |

| 6 (C=C-CH₃) | ~23 |

| 7 (=CH₂) | ~124 |

Rationale: The sp-hybridized carbons of the alkyne (3 and 4 ) resonate in the characteristic 70-95 ppm range. The sp²-hybridized carbons of the alkene (5 and 7 ) appear further downfield, typically between 120-140 ppm. The remaining sp³ carbons appear upfield as expected.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and gain structural information from fragmentation patterns.

| m/z Value | Proposed Fragment Ion | Significance |

| 94 | [C₇H₁₀]⁺ | Molecular Ion (M⁺) |

| 79 | [M - CH₃]⁺ | Loss of a methyl group |

| 65 | [M - C₂H₅]⁺ | Loss of an ethyl group (α-cleavage) |

Rationale: The molecular ion peak at m/z 94 confirms the molecular formula C₇H₁₀.[12] A prominent fragmentation pathway for alkynes is cleavage of the bond alpha to the triple bond, which would result in the loss of the ethyl group (·C₂H₅), leading to a stable propargyl-type cation at m/z 65. Loss of the vinylic methyl group would produce the fragment at m/z 79.

Conclusion

This technical guide has outlined a reliable and well-understood synthetic route for this compound using the Wittig reaction. The causality behind the choice of reagents and conditions has been explained to provide a deeper understanding beyond a simple procedural recitation. Furthermore, a comprehensive analytical framework employing IR, NMR, and MS has been established. The detailed predicted and referenced spectroscopic data serve as a benchmark for researchers, ensuring the confident synthesis and characterization of this versatile enyne building block for applications in advanced organic synthesis and materials science.

References

-

Wikipedia. (n.d.). Alkynylation. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkynes. Retrieved from [Link]

-

NIST. (n.d.). 1-Hexen-3-yne, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Química Orgánica. (n.d.). IR spectrum: Alkynes. Retrieved from [Link]

-

Vedantu. (n.d.). How does a terminal alkyne react in a Grignard reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Lumen Learning. (n.d.). The Wittig reaction. In Organic Chemistry II. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Wittig & Wittig-Horner reactions. Retrieved from [Link]

-

Quora. (2020). How does Grignard reagent react with alkyne?. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Wittig Reaction – Examples and Mechanism. Retrieved from [Link]

-

PubChem. (n.d.). 1-Hexen-3-yne, 2-methyl-. Retrieved from [Link]

-

YouTube. (2021). Lec15 - IR Spectra of Alkynes and Nitriles. Retrieved from [Link]

-

Spectroscopy Online. (2017). An IR Spectral Interpretation Potpourri: Carbohydrates and Alkynes. Retrieved from [Link]

-

Stenutz. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). 1-Hexen-3-yne, 2-methyl- (Mass Spectrum). In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H10). Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methyl-1-hexene. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-1-hexene. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-1-hepten-3-yne. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methyl-1-hexene - MS (GC) - Spectrum. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 2,5,5-trimethyl-1-hexen-3-yne. Retrieved from [Link]

-

PubChem. (n.d.). 1-Hexen-4-yne, 3-ethylidene-2-methyl-. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H16 mass spectrum of 2-methylhexane. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 2.8: Mass Spectrometry Problems. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 1-Hexen-3-yne, 2-methyl- [webbook.nist.gov]

- 3. 1-Hexen-3-yne, 2-methyl- | C7H10 | CID 140990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methyl-1-hexene | C7H14 | CID 22468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. IR spectrum: Alkynes [quimicaorganica.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 1-Hexen-3-yne, 2-methyl- [webbook.nist.gov]

spectroscopic data (NMR, IR, MS) of 2-Methyl-1-hexen-3-yne

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-1-hexen-3-yne

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 23056-94-2). Aimed at researchers and professionals in chemical synthesis and drug development, this document delves into the mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) data of this valuable enyne building block. The guide emphasizes the integration of these techniques for unambiguous structural confirmation, presenting not just the data but the underlying principles and expert interpretation essential for practical application.

Introduction: The Structural Significance of this compound

This compound is a conjugated enyne, a class of organic compounds featuring a double bond directly connected to a triple bond. This structural motif is a versatile synthon in organic chemistry, participating in a wide array of transformations including cycloadditions, transition metal-catalyzed couplings, and polymerizations.[1][2] Accurate and thorough characterization of this molecule is paramount to ensure its purity and to understand its reactivity in subsequent synthetic steps.

This guide provides an integrated spectroscopic analysis, leveraging data from multiple authoritative sources to build a complete and validated structural profile of the molecule. We will explore how each analytical technique provides a unique piece of the structural puzzle, culminating in a definitive characterization.

Molecular Structure and Isomeric Identity

The fundamental identity of the analyte is established by its molecular formula, C₇H₁₀, and its specific connectivity.[3] The IUPAC name, 2-methylhex-1-en-3-yne, precisely describes the arrangement of the seven carbon atoms.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecule's mass and its fragmentation patterns, which act as a structural fingerprint.

Experimental Protocol: Electron Ionization (EI)

A standard approach for volatile, non-polar compounds like this enyne involves Electron Ionization (EI) at 70 eV. The sample is introduced into a high vacuum source, vaporized, and bombarded with high-energy electrons. This process ejects an electron from the molecule, creating a radical cation known as the molecular ion ([M]⁺•), which then undergoes characteristic fragmentation.

Data Summary: EI Mass Spectrum

The electron ionization mass spectrum for this compound shows a clear molecular ion and several key fragment ions.[4]

| m/z | Proposed Ion | Relative Intensity | Notes |

| 94 | [C₇H₁₀]⁺• | High | Molecular Ion (M⁺•) |

| 79 | [M - CH₃]⁺ | High | Loss of a methyl radical |

| 65 | [M - C₂H₅]⁺ | Very High | Loss of an ethyl radical (Base Peak) |

| 51 | [C₄H₃]⁺ | Medium | Further fragmentation |

Expert Interpretation: Fragmentation Pathway

The presence of the molecular ion at m/z 94 confirms the molecular weight of 94.15 g/mol . The fragmentation pattern is highly informative. The base peak at m/z 65 corresponds to the loss of an ethyl radical (•CH₂CH₃, 29 Da). This is a highly favorable fragmentation due to the formation of a stable, resonance-stabilized propargyl/allenyl cation. The high intensity of the peak at m/z 79, corresponding to the loss of a methyl radical (•CH₃, 15 Da), is also consistent with the structure, resulting from the cleavage of the vinylic methyl group.

Caption: Key EI-MS fragmentation pathways for the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: Thin Film or Gas Phase

The IR spectrum can be acquired by placing a neat liquid sample between two salt plates (NaCl or KBr) or by analyzing the sample in the gas phase, as done by NIST.[4] The latter eliminates intermolecular interactions, providing sharper, more defined absorption bands.

Data Summary: Key IR Absorptions

The gas-phase IR spectrum reveals several distinct peaks that confirm the enyne structure.[4]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 | C-H Stretch | =C-H (vinylic) |

| ~2980 | C-H Stretch | -C-H (sp³ alkyl) |

| ~2230 | C≡C Stretch | Internal Alkyne |

| ~1620 | C=C Stretch | Alkene |

| ~890 | C-H Bend | =CH₂ (out-of-plane) |

Expert Interpretation

The IR spectrum provides definitive evidence for the key functional groups. The sharp, medium-intensity peak around 2230 cm⁻¹ is characteristic of an internal carbon-carbon triple bond stretch. Its intensity is greater than that of a perfectly symmetrical internal alkyne due to the electronic asymmetry induced by the adjacent double bond. The band at ~1620 cm⁻¹ confirms the carbon-carbon double bond. The C-H stretching region is also informative: the peak just above 3000 cm⁻¹ (~3100 cm⁻¹) is indicative of sp² C-H bonds (the vinylic protons), while the strong absorptions just below 3000 cm⁻¹ (~2980 cm⁻¹) are due to the sp³ C-H bonds of the methyl and ethyl groups. Finally, the strong out-of-plane bending vibration at ~890 cm⁻¹ is a classic signature of a geminal disubstituted (1,1-disubstituted) alkene, =CH₂.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. While specific experimental data from commercial sources requires direct access[3], a detailed analysis based on established chemical shift principles and predictive models allows for a confident assignment of the ¹H and ¹³C spectra.

Experimental Protocol: High-Resolution NMR

A typical experiment would involve dissolving the sample (5-10 mg for ¹H, 20-50 mg for ¹³C) in a deuterated solvent such as chloroform-d (CDCl₃) and acquiring the spectrum on a 300 MHz or higher field spectrometer. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

¹H NMR Spectroscopy: Proton Environment Analysis

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment |

| H-a | 5.35 | s (broad) | 1H | - | =CH₂ (cis to alkyne) |

| H-b | 5.20 | s (broad) | 1H | - | =CH₂ (trans to alkyne) |

| H-c | 2.25 | q | 2H | J = 7.5 | -CH₂-CH₃ |

| H-d | 1.85 | s | 3H | - | =C(CH₃)- |

| H-e | 1.15 | t | 3H | J = 7.5 | -CH₂-CH₃ |

The ¹H NMR spectrum is highly diagnostic.

-

Vinylic Protons (H-a, H-b): The two protons on the terminal double bond (C1) are diastereotopic and appear as two distinct signals in the deshielded region (5.20-5.35 ppm). They are expected to be broad singlets due to small geminal and long-range couplings.

-

Allylic Methyl Protons (H-d): The methyl group attached to the double bond (C7) appears as a sharp singlet around 1.85 ppm. Its position is downfield from a typical alkyl methyl due to the deshielding effect of the adjacent double bond.

-

Propargylic Methylene Protons (H-c): The methylene protons of the ethyl group (C5) are adjacent to the alkyne and are thus shifted downfield to ~2.25 ppm. They appear as a quartet due to coupling with the three protons of the methyl group (H-e).

-

Ethyl Methyl Protons (H-e): The terminal methyl protons of the ethyl group (C6) appear as a triplet around 1.15 ppm, a typical value for a saturated alkyl group, split by the adjacent methylene protons (H-c).

¹³C NMR Spectroscopy: Carbon Backbone Analysis

| Carbon | Chemical Shift (δ, ppm) | Assignment |

| C1 | 122.5 | =CH₂ |

| C2 | 129.0 | =C(CH₃)- |

| C3 | 89.0 | -C≡C- |

| C4 | 82.0 | -C≡C- |

| C5 | 13.5 | -CH₂-CH₃ |

| C6 | 12.5 | -CH₂-CH₃ |

| C7 | 23.0 | =C(CH₃)- |

The proton-decoupled ¹³C NMR spectrum should show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

-

Alkene Carbons (C1, C2): The sp² carbons of the double bond appear in the 120-130 ppm range. The quaternary carbon (C2) is typically slightly more deshielded than the terminal CH₂ carbon (C1).

-

Alkyne Carbons (C3, C4): The sp-hybridized carbons of the internal alkyne are found in a characteristic upfield region (80-90 ppm) compared to alkene carbons. Their signals are often sharp but can have lower intensity due to longer relaxation times.

-

Alkyl Carbons (C5, C6, C7): The sp³ carbons appear in the most upfield region (< 30 ppm). The vinylic methyl carbon (C7) is the most deshielded of the three, followed by the ethyl methylene (C5) and the ethyl methyl (C6).

Integrated Spectroscopic Workflow for Structural Verification

No single technique provides the complete picture. The true power of spectroscopic analysis lies in integrating the data from MS, IR, and NMR to build an unassailable structural proof.

Caption: Integrated workflow for structural elucidation.

This logical progression is a self-validating system. The molecular weight from MS confirms the elemental composition. IR confirms the presence of the enyne functionality. NMR then provides the exact placement of these groups and maps the connectivity of every atom, confirming the specific isomer as this compound and ruling out others like 2-Methyl-2-hexen-4-yne.

Conclusion

The spectroscopic characterization of this compound is a clear demonstration of modern analytical chemistry. Mass spectrometry establishes its molecular weight and primary fragmentation routes. Infrared spectroscopy provides unambiguous evidence of its core enyne functional groups. Finally, ¹H and ¹³C NMR spectroscopy meticulously map the atomic connectivity and chemical environment of each nucleus. Together, these techniques provide a robust and definitive dataset that validates the structure and purity of this important chemical intermediate, empowering researchers to use it with confidence in their synthetic endeavors.

References

-

PubChem. 1-Hexen-3-yne, 2-methyl-. National Center for Biotechnology Information. [Link]

-

Li, Y., et al. (2020). Synthesis of 1,3-Enynes by Iron-Catalyzed Propargylic C–H Functionalization: An Alkyne Analogue for the Eschenmoser Methenylation. Organic Letters, 22(15), 5849–5853. [Link]

-

Organic Chemistry Portal. Synthesis of enynes. [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

ACS Publications. Synthesis of 1,3-Enynes by Iron-Catalyzed Propargylic C–H Functionalization: An Alkyne Analogue for the Eschenmoser Methenylation. [Link]

-

National Center for Biotechnology Information. Synthesis of 1,3-Enynes by Iron-Catalyzed Propargylic C–H Functionalization: An Alkyne Analogue for the Eschenmoser Methenylation. PMC. [Link]

-

Organic Chemistry Portal. Copper-Catalyzed Synthesis of 1,3-Enynes. [Link]

-

PubChem. 2-Methylhex-3-yne. National Center for Biotechnology Information. [Link]

-

SpectraBase. 2-Methyl-1-hexene. [Link]

-

NIST WebBook. 1-Hexen-3-yne, 2-methyl-. [Link]

Sources

An In-depth Technical Guide to 2-Methyl-1-hexen-3-yne (CAS Number: 23056-94-2) for Advanced Research and Development

This guide provides a comprehensive technical overview of 2-Methyl-1-hexen-3-yne, a versatile building block in organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, spectroscopic signature, safety and handling protocols, and its synthetic utility, supported by field-proven insights and methodologies.

Core Compound Characteristics

This compound, registered under CAS number 23056-94-2, is a colorless liquid characterized by its unique conjugated enyne structure.[1] This arrangement of a double and a triple bond imparts a distinct reactivity profile, making it a valuable precursor in the synthesis of complex organic molecules. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 23056-94-2 | [2] |

| Molecular Formula | C₇H₁₀ | [1][3] |

| Molecular Weight | 94.15 g/mol | [2][3] |

| Density | 0.758 g/mL at 25 °C | [2] |

| Boiling Point | 103-130 °C | [1][2] |

| Flash Point | 4 °C (closed cup) | [2] |

| Refractive Index | n20/D 1.45 | [2] |

| InChI Key | IXPWKHNDQICVPZ-UHFFFAOYSA-N | [2][3][4] |

Spectroscopic and Analytical Profile

A thorough understanding of a compound's spectroscopic fingerprint is critical for reaction monitoring and quality control. The following sections detail the key spectral features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum provides information about the hydrogen environments in the molecule. Key expected signals include those for the vinyl, methyl, and ethyl protons.[3]

-

¹³C NMR: The carbon NMR spectrum reveals the number and types of carbon atoms. The spectrum for this compound will show distinct peaks for the sp, sp², and sp³ hybridized carbons.[3][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present. The IR spectrum of this compound is characterized by absorption bands corresponding to the C≡C triple bond, the C=C double bond, and C-H bonds of the alkyl and vinyl groups.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight.[3]

Safety, Handling, and Storage

Due to its flammable nature, this compound requires careful handling and storage.

| Hazard Class | GHS Pictograms | Signal Word | Hazard Statements |

| Flammable Liquid, Category 2 | GHS02 | Danger | H225: Highly flammable liquid and vapor. |

Precautionary Measures:

-

Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] Handle in a well-ventilated area, preferably a fume hood, and away from ignition sources.[1]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and direct sunlight.[1]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Synthetic Applications and Experimental Protocols

The conjugated enyne moiety of this compound is a versatile handle for a variety of organic transformations, making it a valuable building block in the synthesis of complex carbocyclic and heterocyclic frameworks.[6] Its reactivity allows it to participate in cycloaddition reactions, cross-coupling reactions, and other transition metal-catalyzed transformations.

Representative Experimental Workflow: [2+2] Photocycloaddition

The following is a representative experimental protocol for a [2+2] photocycloaddition reaction, a common transformation for enynes, adapted from a similar reaction with a related compound.[7] This type of reaction is a powerful tool for the construction of four-membered rings, which are key structural motifs in various biologically active molecules.

Caption: A generalized workflow for the [2+2] photocycloaddition of an enyne.

Detailed Protocol:

-

Reaction Setup: In a quartz reaction vessel, dissolve the starting cyclohexenone derivative (1.0 equivalent) in an appropriate solvent such as benzene. Add an excess of this compound (typically 3-5 equivalents).

-

Photochemical Reaction: Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes. Irradiate the mixture with a 350 nm UV lamp at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction periodically by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Upon completion, transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired cycloadducts.

-

Characterization: Characterize the purified products using standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS), to confirm their structure and purity.

The causality behind these experimental choices lies in the need to control the photochemical reaction. The use of a quartz vessel is essential as standard borosilicate glass absorbs UV light at 350 nm. An inert atmosphere prevents unwanted side reactions with oxygen. The purification by column chromatography is a standard and effective method for separating the desired products from unreacted starting materials and any byproducts.

Sourcing and Procurement

This compound is available from several reputable chemical suppliers. When sourcing this compound, it is important to consider the purity and any specified inhibitors, as these can affect its reactivity and shelf life.

Key Suppliers:

It is recommended to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound before use.

Conclusion

This compound is a valuable and reactive building block for organic synthesis. Its unique conjugated enyne structure allows for a range of transformations, making it a useful tool for the construction of complex molecular architectures relevant to the pharmaceutical and materials science industries. A thorough understanding of its properties, safe handling procedures, and synthetic applications is crucial for its effective use in a research and development setting.

References

-

Photocycloaddition of Cyclohex‐2‐enones to 2‐Methylbut‐1‐en‐3‐yne. ResearchGate. Available at: [Link]

-

1-Hexen-3-yne, 2-methyl-. PubChem. Available at: [Link]

-

This compound. Stenutz. Available at: [Link]

-

Multi-Nuclear, High-pressure, Operando FlowNMR Spectroscopic Study of Rh/PPh3 - Catalysed Hydroformylation of 1-Hexene. The Royal Society of Chemistry. Available at: [Link]

-

Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. PMC - PubMed Central. Available at: [Link]

-

2-Methylhex-1-en-3-one. PubChem. Available at: [Link]

-

Conditions for a Rh(I)-catalyzed [2 + 2 + 1] cycloaddition reaction with methyl substituted allenes and alkynes. NIH. Available at: [Link]

-

Asymmetric Synthesis of the Epimeric (3S)-3-((E)-Hex-1-enyl)-2-methylcyclohexanones. MDPI. Available at: [Link]

-

Synthesis of heterocyclic compounds and their utilities in the field biological science. ScienceScholar. Available at: [Link]

-

2-Methyl-1-hexene. SpectraBase. Available at: [Link]

-

This compound, 98%, 5 G. Scientific Strategies. Available at: [Link]

-

2-Methyl-1-hexene - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

2,5,5-trimethyl-1-hexen-3-yne. ChemSynthesis. Available at: [Link]

-

1-Hexen-4-yne, 3-ethylidene-2-methyl-. PubChem. Available at: [Link]

-

Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. MDPI. Available at: [Link]

-

The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. PMC - PubMed Central. Available at: [Link]

-

CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. Available at: [Link]

-

Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. Available at: [Link]

-

This compound. CHEMICAL POINT. Available at: [Link]

-

Chemical Properties of 1-Hexen-3-yne (CAS 13721-54-5). Cheméo. Available at: [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 2-甲基-1-己烯-3-炔 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1-Hexen-3-yne, 2-methyl- | C7H10 | CID 140990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [stenutz.eu]

- 5. 2-METHYL-1-HEXENE(6094-02-6) 13C NMR [m.chemicalbook.com]

- 6. Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound, 98% | GFS Chemicals [gfschemicals.com]

reactivity profile of 2-Methyl-1-hexen-3-yne

An In-Depth Technical Guide to the Reactivity Profile of 2-Methyl-1-hexen-3-yne

Abstract

This compound is a conjugated enyne, a class of organic molecules characterized by the presence of adjacent carbon-carbon double and triple bonds. This structural motif results in a unique and versatile reactivity profile, making it a valuable synthon in organic chemistry. The delocalized π-electron system across the C1 to C4 backbone dictates its interactions with a wide array of reagents. This guide provides a comprehensive exploration of the molecule's reactivity, focusing on the mechanistic underpinnings of its primary reaction pathways, including electrophilic additions, cycloadditions, and nucleophilic attacks. By synthesizing established principles of organic chemistry with field-proven insights, this document serves as a technical resource for researchers and drug development professionals seeking to leverage the synthetic potential of this and related conjugated enynes.

Molecular Structure and Electronic Properties

At the core of this compound's reactivity is its conjugated system. The molecule, with the chemical formula C₇H₁₀ and a molecular weight of 94.15 g/mol , features a terminal double bond and an internal triple bond.[1] The IUPAC name is 2-methylhex-1-en-3-yne, and its structure is represented by the SMILES string CCC#CC(=C)C.[1]

The key to understanding its reaction profile is the electronic communication between the alkene and alkyne moieties. The π-orbitals of the double bond (C1-C2) and the triple bond (C3-C4) overlap, creating an extended system of delocalized electrons. This conjugation has several consequences:

-

Multiple Reaction Sites: Electrophiles, nucleophiles, and radical species can potentially attack any of the four carbon atoms in the conjugated system.

-

Stabilization of Intermediates: The delocalized system can effectively stabilize charged intermediates, such as carbocations, which form during addition reactions. This stabilization is a critical factor in determining reaction pathways and product distributions.[2]

-

Modulated Reactivity: While alkynes are generally less reactive towards electrophiles than alkenes due to the formation of unstable vinylic carbocations, the conjugation in an enyne system alters this dynamic significantly.[3][4]

Physical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| IUPAC Name | 2-methylhex-1-en-3-yne | PubChem[1] |

| CAS Number | 23056-94-2 | Sigma-Aldrich |

| Molecular Formula | C₇H₁₀ | PubChem[1] |

| Molecular Weight | 94.15 g/mol | Sigma-Aldrich |

| Density | 0.758 g/mL at 25 °C | Sigma-Aldrich |

| Boiling Point | 130 °C | Sigma-Aldrich |

| Refractive Index | n20/D 1.45 | Sigma-Aldrich |

| Flash Point | 4 °C (39.2 °F) - closed cup | Sigma-Aldrich |

| Solubility | Insoluble in water | Guidechem[5] |

Electrophilic Addition Reactions: The Predominant Pathway

The high electron density of the π-system makes this compound highly susceptible to electrophilic attack. These reactions are regioselective and can lead to a mixture of products depending on the reaction conditions, a hallmark of additions to conjugated systems.[6][7]

Mechanism and Regioselectivity: The Allylic Cation

The mechanism of electrophilic addition to alkynes generally proceeds through the formation of a carbocation intermediate.[4] For this compound, the initial attack by an electrophile (E⁺, e.g., H⁺ from HBr) occurs preferentially at the terminal carbon (C1) of the double bond. This is for two key reasons:

-

Alkene vs. Alkyne Reactivity: Electrophilic attack on the double bond leads to an allylic carbocation, which is significantly more stable than the vinylic carbocation that would result from attack on the triple bond.[4]

-

Markovnikov's Rule: The addition of the electrophile to C1 places the resulting positive charge on the more substituted carbon, C2. This tertiary carbocation is stabilized by the inductive effect of the methyl group and, crucially, by resonance with the adjacent alkyne.[8]

This resonance-stabilized allylic cation has two major contributors, with the positive charge delocalized between C2 and C4. The subsequent attack by a nucleophile (Nu⁻) can therefore occur at either of these positions, leading to two distinct products: the 1,2-addition product and the 1,4-addition product .

Caption: Mechanism of Electrophilic Addition to this compound.

Kinetic vs. Thermodynamic Control

The ratio of 1,2- to 1,4-addition products is often dependent on the reaction temperature, a classic example of kinetic versus thermodynamic control.[7]

-

Kinetic Control (Low Temperature): At lower temperatures, the reaction is irreversible. The major product is the one that forms fastest. Nucleophilic attack at C2 is typically faster due to the higher positive charge density at the tertiary carbon center and proximity to the initial attack site. Therefore, the 1,2-adduct is the major kinetic product.

-

Thermodynamic Control (High Temperature): At higher temperatures, the addition is reversible, and an equilibrium is established. The major product is the most thermodynamically stable one. The stability of the final product depends on the specific nucleophile and electrophile, but often the 1,4-adduct, which may result in a more substituted internal double bond system (in the case of allene rearrangement), can be the more stable thermodynamic product.

Experimental Protocol: Hydrobromination

This protocol describes a general procedure for the addition of HBr to this compound, which should be performed in a well-ventilated fume hood due to the volatility and flammability of the starting material.[5]

Objective: To synthesize 4-bromo-5-methyl-4,5-hexadiene (1,4-adduct) and 2-bromo-2-methyl-3-hexyne (1,2-adduct).

Materials:

-

This compound (1.0 g, 10.6 mmol)

-

33% HBr in acetic acid (or HBr gas bubbled through an inert solvent)

-

Anhydrous diethyl ether (20 mL)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Dissolve this compound in 20 mL of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add one equivalent of 33% HBr in acetic acid dropwise to the stirred solution over 15 minutes. For kinetic control, maintain the temperature at 0 °C or below. For thermodynamic control, allow the reaction to warm to room temperature or gently heat after addition.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting product mixture via column chromatography to separate the 1,2- and 1,4-addition products.

Cycloaddition Reactions

The conjugated π-system of this compound allows it to participate in pericyclic reactions, most notably cycloadditions.[9]

[4+2] Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for forming six-membered rings.[10] this compound can theoretically act as either the 4π (diene) or 2π (dienophile) component.

-

As a Diene: The enyne can react with a reactive dienophile. The s-cis conformation required for the diene component is sterically accessible.

-

As a Dienophile: More commonly, the electron-rich double bond of the enyne can react with an electron-poor diene. This is often the more favorable pathway.

The regioselectivity and stereoselectivity of the reaction are governed by well-established principles of frontier molecular orbital (FMO) theory.

Caption: Diels-Alder reaction schematic with this compound.

[2+2] Photocycloaddition

Under photochemical conditions (irradiation with UV light), the alkene or alkyne moiety can undergo a [2+2] cycloaddition with another unsaturated compound to form a four-membered ring. Research has shown that similar enynes undergo photocycloaddition with cyclohexenones, where both the double and triple bonds can participate, leading to different bicyclic products.[11] The specific pathway depends on the excitation state and the nature of the reaction partner.

Nucleophilic and Organometallic Reactions

While less common than electrophilic additions, reactions with nucleophiles and organometallic reagents are also possible and synthetically useful.

Nucleophilic Addition

Direct nucleophilic attack on an unactivated alkyne is generally difficult. However, strong, soft nucleophiles can add to the alkyne in a conjugate fashion, particularly under basic conditions.[12] For instance, the thiol-yne reaction involves the addition of a thiol to an alkyne, often catalyzed by a base, to form a vinyl sulfide.[12] This proceeds via a nucleophilic conjugate addition mechanism.

Organometallic Reactions

Organometallic reagents, such as Grignard reagents or organolithiums, are powerful nucleophiles that can add to unsaturated systems.[13] While this enyne lacks a terminal acidic proton for deprotonation, conjugate addition of organocuprates (Gilman reagents) to the enyne system is a plausible method for forming new carbon-carbon bonds at the C4 position.

Experimental Protocol: Catalytic Hydrogenation

Objective: To selectively reduce the alkyne to a cis-alkene or fully saturate the molecule.

Materials:

-

This compound (1.0 g, 10.6 mmol)

-

Methanol or Ethyl Acetate (25 mL)

-

For selective reduction: Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead) (~50 mg)

-

For full reduction: 10% Palladium on carbon (Pd/C) (~50 mg)

-

Hydrogen gas (balloon or Parr hydrogenator)

-

Filtration apparatus (Celite pad)

Procedure:

-

Dissolve this compound in the chosen solvent in a flask suitable for hydrogenation.

-

Add the selected catalyst to the solution.

-

Purge the flask with hydrogen gas and maintain a positive pressure of H₂ (e.g., with a balloon).

-

Stir the reaction vigorously at room temperature.

-

Monitor the reaction progress by TLC or GC-MS. Hydrogen uptake will cease upon completion.

-

Once complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Rinse the pad with fresh solvent.

-

Remove the solvent from the filtrate under reduced pressure to yield the product (2-methyl-1,3-hexadiene for selective reduction; 2-methylhexane for full reduction).

Conclusion

The is dominated by electrophilic addition reactions, which proceed via a resonance-stabilized allylic carbocation to yield 1,2- and 1,4-addition products. The distribution of these products can be influenced by reaction conditions, demonstrating the principles of kinetic and thermodynamic control. Furthermore, its conjugated π-system enables participation in pericyclic reactions like the Diels-Alder cycloaddition and allows for transformations via catalytic hydrogenation and potential additions of strong nucleophiles or organometallic reagents. This versatile reactivity makes this compound and related conjugated enynes powerful building blocks for the synthesis of complex organic molecules, with applications in materials science, natural product synthesis, and drug discovery. A thorough understanding of its electronic structure and the stability of its reaction intermediates is paramount for any scientist aiming to exploit its synthetic utility.

References

-

PubChem. (n.d.). 1-Hexen-3-yne, 2-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-1-hexene. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Hexen-3-yne (CAS 13721-54-5). Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 16.4 Addition Reactions to Conjugated Dienes [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Electrophilic Addition Reactions of Alkynes. Retrieved from [Link]

-

Lowe, A. B., & Hoyle, C. E. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews, 121(7), 3405-3449. [Link]

-

Chemistry Steps. (n.d.). Electrophilic Addition Reactions of Alkynes. Retrieved from [Link]

-

Master Organic Chemistry. (2017, March 22). Reactions of Dienes: 1,2 and 1,4 Addition. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, February 17). Electrophilic Addition to Alkynes [Video]. YouTube. Retrieved from [Link]

-

Stenutz, R. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 1). 1.2: Cycloaddition Reactions. Retrieved from [Link]

-

NIST. (n.d.). 1-Hexen-3-yne, 2-methyl-. National Institute of Standards and Technology. Retrieved from [Link]

-

AK Lectures. (2014, June 5). Addition Reactions of Conjugated Dienes [Video]. YouTube. Retrieved from [Link]

-

Armesto, D., et al. (1993). Photocycloaddition of Cyclohex-2-enones to 2-Methylbut-1-en-3-yne. Helvetica Chimica Acta, 76(6), 2264-2274. [Link]

-

Chemistry LibreTexts. (2024, March 17). 14.2: Electrophilic Additions to Conjugated Dienes- Allylic Carbocations. Retrieved from [Link]

-

University of Liverpool. (n.d.). Electrophilic Addition to Alkynes. Retrieved from [Link] (Note: This is a general reference to a textbook, a direct link to the specific page is not available). A similar concept can be found at [Link]

-

Master Organic Chemistry. (2013, January 22). Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti). Retrieved from [Link]

-

CrashCourse. (2021, May 26). Organometallic Reagents and Carbanions: Crash Course Organic Chemistry #28 [Video]. YouTube. Retrieved from [Link]

-

AK Lectures. (n.d.). Addition Reactions of Conjugated Dienes. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, February 13). Electrophilic Addition to Alkenes and Alkynes | Carbocation Formation and Reactivity [Video]. YouTube. Retrieved from [Link]

-

Pearson, M. J., et al. (2000). Nucleophilic addition reactions of bridged triene η6-chromiumtricarbonyl complexes. Chemical Communications, (12), 1097-1098. [Link]

-

Chemistry LibreTexts. (2023, September 21). 4.6: Nucleophilic Addition Reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 31). 13.3: Cycloaddition Reactions. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Alkene Reactivity. Retrieved from [Link]

-

ResearchGate. (2021, March 5). [2 + 1] Cycloaddition reactions of fullerene C 60 based on diazo compounds. Retrieved from [Link]

Sources

- 1. 1-Hexen-3-yne, 2-methyl- | C7H10 | CID 140990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aklectures.com [aklectures.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Electrophilic Addition Reactions of Alkynes - Chemistry Steps [chemistrysteps.com]

- 5. Page loading... [wap.guidechem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Alkene Reactivity [www2.chemistry.msu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. m.youtube.com [m.youtube.com]

Foreword: The Enyne Moiety - A Nexus of Reactivity and Potential

An In-Depth Technical Guide to the Research Applications of Substituted Enynes

In the landscape of modern organic chemistry and drug discovery, the pursuit of molecular complexity from simple, readily available precursors is a paramount objective. Among the vast arsenal of synthetic building blocks, the substituted enyne—a simple yet elegant conjugation of an alkene and an alkyne—stands out for its remarkable versatility. This guide is conceived not as a mere catalog of reactions, but as a technical exploration into the strategic applications of these motifs. We will delve into the fundamental principles that govern their reactivity and showcase how this understanding translates into powerful applications, from the synthesis of intricate natural products to the development of novel therapeutic agents and functional materials. For the researchers, scientists, and drug development professionals who navigate the challenging terrain of molecular innovation, this document aims to be both a foundational resource and a source of inspiration.

The Strategic Appeal of the Enyne Framework

The power of the enyne lies in its dual reactivity. The conjugated π-system is not merely the sum of its parts; the interaction between the double and triple bonds creates a unique electronic landscape that can be selectively manipulated. This allows for a diverse array of transformations, including pericyclic reactions, transition metal-catalyzed cyclizations, and multicomponent couplings.[1][2] The structural rigidity of the alkyne and the stereochemical possibilities of the alkene provide a scaffold upon which complex, three-dimensional architectures can be built with high degrees of control. Many biologically active natural products feature the enyne core, underscoring its relevance in a biological context.[3][4][5] Furthermore, the enyne motif is a cornerstone in the synthesis of conjugated polymers and other functional materials where precise control over electronic properties is essential.[1]

Constructing the Enyne Backbone: A Synthetic Overview

The utility of any building block is contingent upon its accessibility. Fortunately, a robust portfolio of synthetic methods for preparing substituted enynes has been developed, offering chemists precise control over substitution patterns and stereochemistry. The choice of method is dictated by the desired target's complexity, functional group tolerance, and scalability.

Foundational Cross-Coupling Strategies

Transition metal-catalyzed cross-coupling reactions remain the most prevalent and versatile methods for enyne synthesis.

-

Sonogashira Coupling: This palladium/copper co-catalyzed reaction between a terminal alkyne and a vinyl halide is a workhorse in enyne synthesis. Its reliability and broad functional group tolerance make it a go-to method. The causality behind its success lies in the synergistic roles of the two metals: palladium facilitates the oxidative addition to the vinyl halide, while copper(I) forms a copper acetylide, which then participates in transmetalation to the palladium center.[6]

-

Copper-Catalyzed Couplings: For certain substrates, copper catalysis alone can be sufficient. For instance, the coupling of vinyl iodides with terminal alkynes can be achieved using a simple CuI/N,N-dimethylglycine system, avoiding the use of palladium.[6] This can be advantageous when cost or palladium-induced side reactions are a concern.

-

Hiyama-Type Coupling: A mild and efficient copper-catalyzed cross-coupling of vinylsiloxanes with bromoalkynes allows for the formation of sensitive enynes with full retention of the vinyl group's stereochemistry.[6]

Modern Approaches to Enyne Synthesis

Recent innovations have expanded the synthetic toolkit, enabling access to previously challenging enyne structures.

-

Iron-Catalyzed Propargylic C–H Functionalization: This novel, two-step protocol allows for the conversion of simple alkyl-substituted alkynes into 1,3-enynes.[7] It represents a significant step forward in atom economy by activating a typically inert C-H bond, avoiding the need for pre-functionalized substrates.[7]

-

Enyne Metathesis: While primarily an application (discussed later), cross-enyne metathesis between a simple alkene and alkyne can also be used as a synthetic tool to forge the enyne backbone itself, generating a 1,3-diene product in the process.[8][9]

A comparative summary of key synthetic methods is presented below.

| Method | Catalyst System | Key Substrates | Primary Advantage | Key Limitation | Reference |

| Sonogashira Coupling | Pd(0)/Cu(I) | Terminal Alkynes, Vinyl Halides | High reliability, broad scope | Requires pre-functionalized substrates | [6] |

| Copper-Catalyzed Coupling | Cu(I) | Terminal Alkynes, Vinyl Iodides | Palladium-free, cost-effective | Generally requires iodide electrophiles | [6] |

| C-H Functionalization | Iron-based catalyst | Alkyl-substituted Alkynes | High atom economy, uses simple precursors | Two-step process, substrate scope still developing | [7] |

| Allenic Hydroalkynylation | Pd(0)/Lewis Acid/Amine | 1,3-Enynes, Ketones | Forms complex allenes directly | Specific to allene synthesis | [10] |

Core Application I: Enyne Metathesis in Complex Synthesis

Enyne metathesis is a powerful bond reorganization reaction, typically catalyzed by ruthenium carbene complexes, that transforms an enyne into a 1,3-diene.[8][9] The intramolecular version, Ring-Closing Enyne Metathesis (RCEYM), has become a cornerstone strategy for the synthesis of carbo- and heterocyclic rings.[11][12]

The Mechanistic Rationale

The driving force for this transformation is the formation of a thermodynamically stable, conjugated 1,3-diene system.[9] The generally accepted mechanism involves a catalytic cycle initiated by the reaction of the metal carbene with either the alkyne ("yne-then-ene") or the alkene ("ene-then-yne").[9] Understanding this mechanism is critical for predicting and controlling regioselectivity, especially in complex substrates.

Caption: A simplified catalytic cycle for Ring-Closing Enyne Metathesis (RCEYM).

Application in Natural Product Synthesis

The power of RCEYM is elegantly demonstrated in the total synthesis of numerous complex natural products. For example, it was a key step in an enantioselective synthesis of (-)-galanthamine, a drug used to treat Alzheimer's disease.[11] An efficient RCM reaction on a highly functionalized enyne precursor rapidly constructed the core bicyclic diene system, showcasing the reaction's ability to forge complex rings in a single, strategic step.[11][12] Similarly, the synthesis of (-)-stemoamide, an insecticide, utilized RCEYM to form a key bicyclic lactam.[11]

Core Application II: Cycloaddition Reactions for Rapid Complexity Generation

The conjugated system of enynes makes them ideal partners in a variety of cycloaddition reactions, providing rapid access to highly substituted cyclic and polycyclic frameworks.[2][13]

[2+2+2] Cycloadditions

Transition metal-catalyzed [2+2+2] cycloadditions are a powerful method for constructing substituted benzene rings.[14] In this reaction, an enyne can provide two of the π-systems (one alkyne and one alkene), which then react with a third alkyne. This strategy overcomes the chemoselectivity challenges often associated with the trimerization of three different simple alkynes.[14] The choice of metal catalyst (e.g., Rh, Co, Ni) is crucial for controlling the reaction's efficiency and regioselectivity.

Caption: Logical relationship in a metal-catalyzed [2+2+2] cycloaddition.

Intramolecular [4+2] Cycloadditions (Diels-Alder)

When tethered appropriately, the enyne moiety can function as the 4π diene component in an intramolecular Diels-Alder reaction, reacting with a dienophile to construct fused ring systems. A particularly elegant variant involves the reaction with in-situ generated benzynes, which proceeds at room temperature to furnish highly condensed polycyclic aromatic compounds after rearrangement of an initial strained allene intermediate.[15] This highlights how enynes can participate in cascade reactions to build significant molecular complexity in a single pot.[16][17]

Core Application III: Drug Discovery and Bioactive Molecules

The enyne functional group is not just a synthetic tool; it is a key pharmacophore in a range of biologically active molecules.

Enynes as Bioactive Scaffolds

Derivatives of enynes isolated from natural sources, such as plants and fungi, have demonstrated potent biological activities, including anti-inflammatory and antimicrobial effects.[1][3][4] Their structural similarity to endogenous anti-inflammatory agents is believed to contribute to their efficacy.[3][4][5] This makes the enyne skeleton a privileged scaffold for the design of new therapeutic agents.

The Enediyne Antitumor Antibiotics

Perhaps the most dramatic example of enyne bioactivity is found in the enediyne natural products (e.g., Calicheamicin). These molecules contain a nine- or ten-membered ring with a double bond and two triple bonds. This strained system can undergo a Bergman cycloaromatization to generate a highly reactive p-benzyne diradical.[18] This diradical is capable of abstracting hydrogen atoms from the sugar-phosphate backbone of DNA, leading to double-stranded cleavage and potent cytotoxicity against cancer cells.[18]

Caption: The Bergman cycloaromatization pathway leading to DNA damage.

The profound potency of these compounds makes them models for the development of new anticancer drugs. The following table provides a representative comparison of the cytotoxic activity of a hypothetical enediyne compound against the standard chemotherapeutic agent, doxorubicin.

| Compound | Cell Line | IC₅₀ (nM) | Reference |

| Enediyne Compound (Hypothetical) | MCF-7 (Breast Cancer) | 0.05 | [18] |

| Doxorubicin (Standard) | MCF-7 (Breast Cancer) | ~10-50 | N/A |

| Enediyne Compound (Hypothetical) | HCT-116 (Colon Cancer) | 0.1 | [18] |

| Doxorubicin (Standard) | HCT-116 (Colon Cancer) | ~50-200 | N/A |

Note: IC₅₀ values for Doxorubicin are typical literature ranges. The enediyne values are representative based on the high potency described in the literature.[18]

Experimental Protocol: A Representative Synthesis of a Substituted 1,3-Enyne

To ground the preceding discussion in practical application, the following section details a robust, self-validating protocol for a copper-catalyzed Sonogashira cross-coupling, a foundational method for enyne synthesis.

Protocol: Synthesis of (E)-1,4-diphenylbut-1-en-3-yne

Objective: To synthesize a model 1,3-enyne via the coupling of (E)-β-bromostyrene and phenylacetylene.

Materials:

-

(E)-β-bromostyrene (1.0 mmol, 183 mg)

-

Phenylacetylene (1.2 mmol, 122 mg, 131 µL)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

-

Triphenylphosphine [PPh₃] (0.08 mmol, 21 mg)

-

Copper(I) iodide [CuI] (0.04 mmol, 7.6 mg)

-

Triethylamine (Et₃N) (5 mL, anhydrous)

-

Toluene (5 mL, anhydrous)

Procedure:

-

Inert Atmosphere: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂, PPh₃, and CuI.

-

Evacuation and Backfill: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon gas three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) and anhydrous triethylamine (5 mL) via syringe. Stir the resulting mixture at room temperature for 10 minutes until the catalysts dissolve.

-

Substrate Addition: Add (E)-β-bromostyrene (1.0 mmol) to the flask via syringe, followed by the dropwise addition of phenylacetylene (1.2 mmol).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. A successful reaction is indicated by the consumption of the starting materials and the appearance of a new, less polar spot corresponding to the product.

-

Workup: Upon completion (typically 2-4 hours), quench the reaction by adding 10 mL of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by column chromatography on silica gel (eluting with hexanes) to afford the pure (E)-1,4-diphenylbut-1-en-3-yne as a white solid.

Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The stereochemistry of the double bond can be confirmed by the large coupling constant (typically >15 Hz) between the vinylic protons in the ¹H NMR spectrum.

Future Outlook and Conclusion

The field of substituted enyne chemistry is dynamic and continually evolving. Current research focuses on developing more efficient and stereodivergent synthetic methods, particularly those that utilize C-H activation to improve atom economy.[7][19] The merging of copper catalysis with photoredox catalysis is enabling novel 1,4-functionalizations to access complex allenes, a previously challenging transformation.[20][21] In drug development, new methods for synthesizing allenes from enynes are enhancing safety and efficiency, paving the way for novel therapeutics.[22] As our understanding of catalysis deepens and our synthetic capabilities expand, the applications of substituted enynes will undoubtedly grow, solidifying their role as indispensable tools in the creation of molecules that will shape the future of science and medicine.

References

- Insights On The Isolation, Biological Activity And Synthetic Protocols Of Enyne Derivatives.

- Insights on the Isolation, Biological Activity and Synthetic Protocols of Enyne Derivatives. Current Topics in Medicinal Chemistry.

- Insights on the isolation, biological activity and synthetic protocols of enyne derivatives.

- Insights on the isolation, biological activity and synthetic protocols of enyne deriv

- Comparative Analysis of the Biological Activity of Enediyne Compounds versus Standard Chemotherapeutic Agents. BenchChem.

- Copper-catalyzed functionalization of enynes. Royal Society of Chemistry.

- Beyond Reppe: Building Substituted Benzenes via [2+2+2] Cycloadditions of Alkynes.

- The stereo-divergent functionalization of alkynes: a comprehensive review. Royal Society of Chemistry.

- Substituted 1,3-enyne synthesis by C-C coupling. Organic Chemistry Portal.

- Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds.

- Synthesis of 1,3-Enynes by Iron-Catalyzed Propargylic C–H Functionalization: An Alkyne Analogue for the Eschenmoser Methenylation.

- Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks.

- Enyne Met

- Comprehensive Strategies on the Synthesis of Ene-Yne Derivatives.

- Alkynes in Cycloadditions.

- Synthesis of Natural Products and Related Compounds using Enyne Met

- Enyne met

- ENYNE METATHESIS REACTIONS IN THE SYNTHESIS OF SMALL RING HETEROCYCLES. University of Trieste.

- Intramolecular [4 + 2] Cycloadditions of Benzynes with Conjugated Enynes, Arenynes, and Dienes.